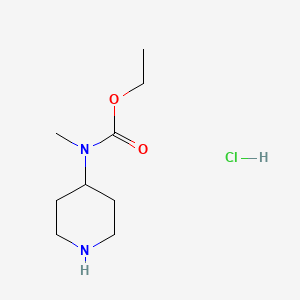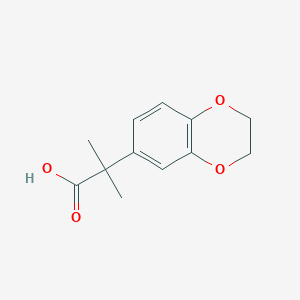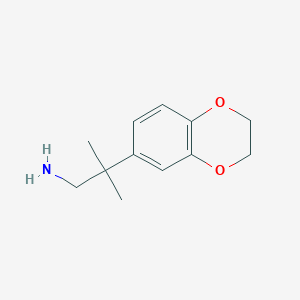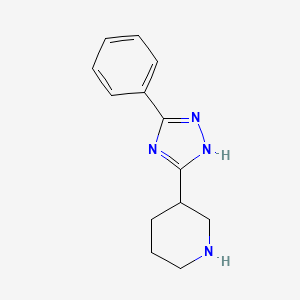
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine
Overview
Description
The compound “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. These compounds are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine” would consist of a piperidine ring attached to a 1,2,4-triazole ring via a carbon atom. The triazole ring would also have a phenyl group attached to it .Chemical Reactions Analysis
The chemical reactions of “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine” would depend on the specific conditions and reagents used. Generally, triazole rings can participate in various reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine” would depend on its specific structure. For example, the presence of the piperidine and triazole rings could potentially increase its polarity and solubility in polar solvents .Scientific Research Applications
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela, and A549 .
- Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Their cytotoxic activities were evaluated using the MTT assay .
- Results or Outcomes : Some of the synthesized compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Antimicrobial and Antioxidant Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity .
- Methods of Application : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . Their structures were confirmed based on spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The final derivatives were evaluated for their in vitro anti-microbial activity .
- Results or Outcomes : Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Antiproliferative Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Certain 1,2,4-triazole derivatives have been synthesized and evaluated for their antiproliferative activity . These compounds were tested against MCF-7 cancer cells .
- Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques . Their antiproliferative activities were evaluated using cell proliferation assays .
- Results or Outcomes : Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application : The compounds were synthesized from commercially available 2-amino-3,5-dibromopyrazine . Their structures were confirmed based on spectral data analyses . The final derivatives were evaluated for their in vitro antimicrobial activity .
- Results or Outcomes : Among the different heterocyclic compounds, 1,2,4-triazoles attracted remarkable attention especially in the last two decades due to its widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones were synthesized and evaluated for their anticancer activity .
- Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques . Their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results or Outcomes : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
- Methods of Application : The compounds were synthesized from commercially available 2-amino-3,5-dibromopyrazine . Their structures were confirmed based on spectral data analyses .
- Results or Outcomes : Among the different heterocyclic compounds, 1,2,4-triazoles attracted remarkable attention especially in the last two decades due to its widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Future Directions
properties
IUPAC Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRMJEUPVCOVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



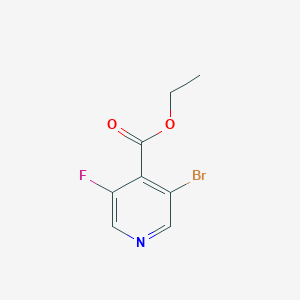

![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1420908.png)
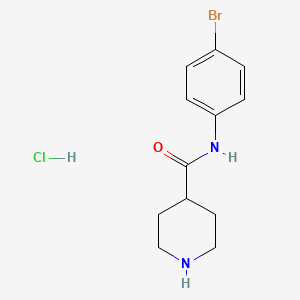
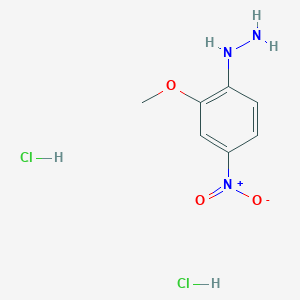
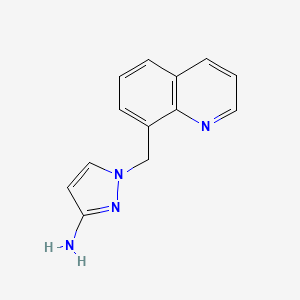
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)
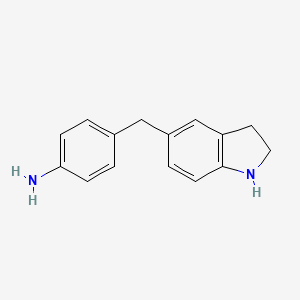
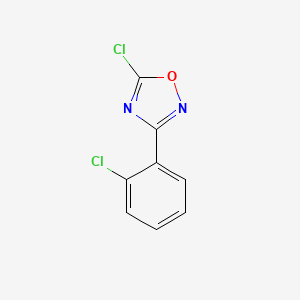
![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)
